3-amino-N-(4-bromophenyl)benzene-1-sulfonamide
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Description
Molecular Structure Analysis
The molecular structure of “3-amino-N-(4-bromophenyl)benzene-1-sulfonamide” can be confirmed by various spectroscopic methods such as FTIR, 1H and 13C NMR, and MS spectroscopies . Additionally, the single crystal of the compound can be analyzed by X-ray diffraction .Chemical Reactions Analysis
Sulfonamides, including “this compound”, are known to exhibit a range of pharmacological activities . They are used as antibacterial drugs and play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .Mechanism of Action
Target of Action
The primary target of 3-amino-N-(4-bromophenyl)benzene-1-sulfonamide, like other sulfonamides, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA synthesis and cell division .
Mode of Action
The compound’s mode of action is based on its structural similarity to para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . This similarity allows the compound to act as a competitive inhibitor, binding to the enzyme’s active site and preventing PABA from doing so . As a result, the production of folate is inhibited, which in turn disrupts bacterial DNA synthesis and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound affects the folate synthesis pathway . This disruption prevents the formation of dihydrofolate and tetrahydrofolate, essential cofactors in the synthesis of nucleic acids . The downstream effect is the inhibition of bacterial DNA growth and cell division or replication .
Properties
IUPAC Name |
3-amino-N-(4-bromophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTCICJMXGACNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26724337 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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